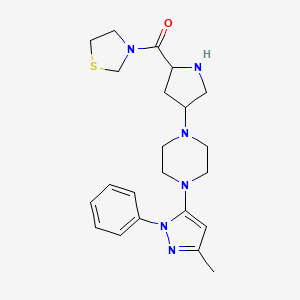
替尼格列汀 API
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-[4-(5-Methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone, also known as [4-[4-(5-Methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone, is a useful research compound. Its molecular formula is C22H30N6OS and its molecular weight is 426.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality [4-[4-(5-Methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-[4-(5-Methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
2型糖尿病(T2DM)的治疗
替尼格列汀对于T2DM患者来说是一种有效且安全的治疗选择,既可以作为单一疗法,也可以作为联合疗法 . 研究表明,替尼格列汀可以显著改善空腹血糖(FPG)水平、稳态模型评估的β细胞功能(HOMA-β)和稳态模型评估的胰岛素抵抗(HOMA-IR) .
体重管理
替尼格列汀治疗与体重增加相关 . 然而,与安慰剂相比,这种影响并不显著 .
心血管安全性
与安慰剂或任何其他活性对照相比,替尼格列汀的心血管事件风险与治疗持续时间无关 .
低血糖风险
与安慰剂相比,替尼格列汀没有明显的低血糖风险 . 然而,当与其他降糖药联合使用时,风险会高出1.84倍 .
作为单一疗法的疗效
作为联合疗法的疗效
作用机制
Target of Action
Teneligliptin, also known as Teneligliptin (2R,4R)-Isomer, Teneligliptin-D8, or [4-[4-(5-Methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone, is primarily targeted towards the Dipeptidyl Peptidase-4 (DPP-4) enzyme . DPP-4 is a protein that degrades incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in regulating insulin secretion .
Mode of Action
Teneligliptin acts as a potent, selective, and long-lasting inhibitor of DPP-4 . By inhibiting DPP-4, teneligliptin prevents the degradation of GLP-1 . This results in increased levels of GLP-1, which in turn facilitates increased insulin secretion . The unique J-shaped or anchor locked domain structure of teneligliptin contributes to its potent inhibition of the DPP-4 enzyme .
Biochemical Pathways
The primary biochemical pathway affected by teneligliptin is the incretin pathway . Incretins, such as GLP-1, are hormones that stimulate insulin secretion in response to meals. By inhibiting DPP-4 and preventing the degradation of GLP-1, teneligliptin enhances the incretin effect, leading to improved regulation of insulin and glucose homeostasis .
Pharmacokinetics
Teneligliptin exhibits unique pharmacokinetic properties. It has a half-life of approximately 24 hours and is metabolized by cytochrome P450 (CYP) 3A4 and flavin-containing monooxygenase 3 (FMO3) , or excreted from the kidney in an unchanged form .
Result of Action
The primary molecular effect of teneligliptin’s action is the increased level of GLP-1 in the body . This leads to enhanced insulin secretion and improved blood glucose control . Clinically, teneligliptin has been shown to be effective in controlling glycemic parameters in patients with type 2 diabetes mellitus .
Action Environment
The action of teneligliptin can be influenced by various environmental factors. For instance, the drug’s metabolism can be affected by factors that influence the activity of CYP3A4 and FMO3 . Due to its multiple elimination pathways, teneligliptin is considered to have a low potential for drug-drug interactions
生化分析
Biochemical Properties
Teneligliptin API plays a significant role in biochemical reactions, particularly in the regulation of incretin hormones . It interacts with the DPP-4 enzyme, inhibiting its activity . This inhibition slows the inactivation of incretin hormones, enhancing their concentrations in the bloodstream . The nature of these interactions is characterized by high selectivity and potency .
Cellular Effects
Teneligliptin API has profound effects on various types of cells, especially pancreatic beta cells . It influences cell function by enhancing the secretion of insulin in a glucose-dependent manner . This impact on cellular metabolism contributes to the regulation of both fasting and postprandial glucose levels .
Molecular Mechanism
The molecular mechanism of action of Teneligliptin API involves binding interactions with the DPP-4 enzyme . By inhibiting this enzyme, Teneligliptin API prevents the rapid inactivation of incretin hormones . This results in increased levels of these hormones, which stimulate insulin secretion from pancreatic beta cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Teneligliptin API have been observed to change over time . It has been shown to have a half-life of approximately 24 hours, indicating its long-lasting action . Stability studies have also been conducted, with results suggesting that Teneligliptin API is stable under various conditions .
Dosage Effects in Animal Models
The effects of Teneligliptin API have been studied in animal models at different dosages . These studies have shown that the hypoglycemic effect of Teneligliptin API is dose-dependent . No significant hypoglycemic effect was observed when Teneligliptin API was administered alone .
Metabolic Pathways
Teneligliptin API is involved in several metabolic pathways. It is metabolized by cytochrome P450 (CYP) 3A4 and flavin-containing monooxygenase 3 (FMO3), or excreted from the kidney in an unchanged form . This involvement in multiple elimination pathways suggests that Teneligliptin API has a low potential for drug-drug interactions .
Transport and Distribution
Teneligliptin API is distributed within cells and tissues via multiple elimination pathways . It is metabolized by CYP3A4 and FMO3, or excreted from the kidney in an unchanged form . This suggests that Teneligliptin API can be distributed widely throughout the body .
Subcellular Localization
Given its role as a DPP-4 inhibitor, it is likely that it interacts with this enzyme at the cell surface, as DPP-4 is a membrane-bound protein
属性
CAS 编号 |
1404559-17-6 |
|---|---|
分子式 |
C22H30N6OS |
分子量 |
426.6 g/mol |
IUPAC 名称 |
[(2R,4R)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone |
InChI |
InChI=1S/C22H30N6OS/c1-17-13-21(28(24-17)18-5-3-2-4-6-18)26-9-7-25(8-10-26)19-14-20(23-15-19)22(29)27-11-12-30-16-27/h2-6,13,19-20,23H,7-12,14-16H2,1H3/t19-,20-/m1/s1 |
InChI 键 |
WGRQANOPCQRCME-WOJBJXKFSA-N |
手性 SMILES |
CC1=NN(C(=C1)N2CCN(CC2)[C@@H]3C[C@@H](NC3)C(=O)N4CCSC4)C5=CC=CC=C5 |
SMILES |
CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5 |
规范 SMILES |
CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5 |
同义词 |
[(2R,4R)-4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)-1-piperazinyl]-2-pyrrolidinyl]-3-thiazolidinylmethanone_x000B_ |
产品来源 |
United States |
Q1: What is the significance of Teneligliptin-D8 in the research on Teneligliptin?
A1: Teneligliptin-D8 serves as an internal standard in the LC-MS/MS method developed by the researchers []. This deuterated form of Teneligliptin is chemically similar but has a slightly different mass due to the presence of eight deuterium atoms. This mass difference allows the researchers to differentiate it from Teneligliptin and Teneligliptin Sulfoxide during mass spectrometry analysis. By using Teneligliptin-D8, variations during sample preparation and analysis can be accounted for, ultimately leading to more accurate and reliable quantification of Teneligliptin and its metabolite in human plasma.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


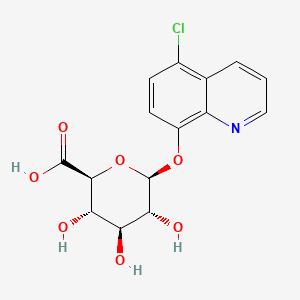
![4'-[(o-Aminophenyl)sulfonyl]-acetanilide](/img/structure/B565828.png)
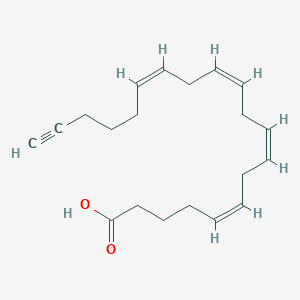

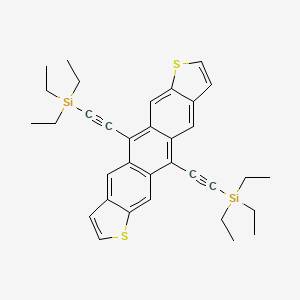
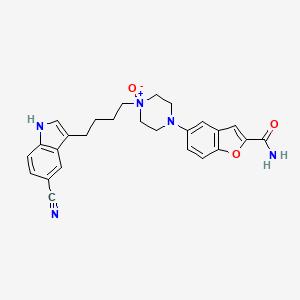
![4,9-Bis(5-bromo-2-thienyl)-2,7-bis(2-octyldodecyl)-benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B565835.png)
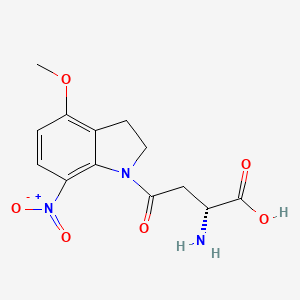
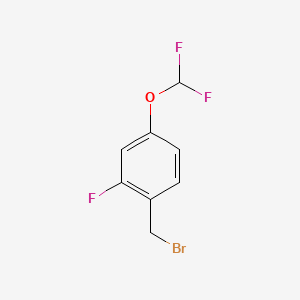
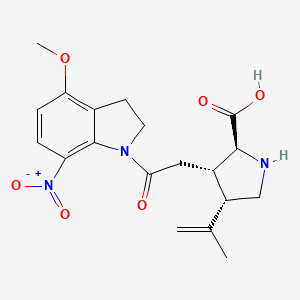

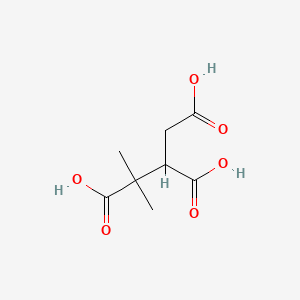
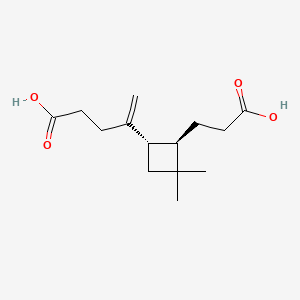
![(7R,8S,9S,10S)-7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol 7,8,9,10-Tetraace](/img/new.no-structure.jpg)
